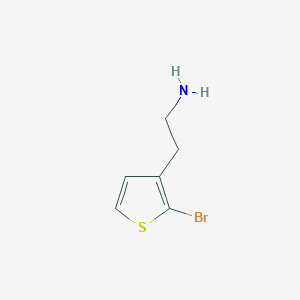
2-(2-Bromothiophen-3-yl)ethanamine
Übersicht
Beschreibung
2-(2-Bromothiophen-3-yl)ethanamine, also known as BTEA, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. It has the molecular formula C6H8BrNS .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1=CSC(=C1CCN)Br . The InChI code for this compound is 1S/C6H8BrNS.ClH/c7-6-5(1-3-8)2-4-9-6;/h2,4H,1,3,8H2;1H . Physical And Chemical Properties Analysis
The molecular weight of this compound is 206.11 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Coordination Chemistry
A significant application of compounds structurally related to 2-(2-Bromothiophen-3-yl)ethanamine is in the synthesis of complex molecules and materials. For example, the synthesis and analysis of a pentadentate N3S2 Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and its Cu(ii) complexes highlight the utility of bromothiophene derivatives in coordination chemistry. These complexes were proposed to have a square pyramidal geometry around the Cu(ii) center based on spectral data, and preliminary studies of their binding with DNA were carried out, hinting at potential applications in developing new metal-based chemotherapies (Warad et al., 2020).
Metal-Catalyzed Coupling Reactions
Another area of application is in metal-catalyzed coupling reactions, where bromothiophene derivatives serve as key substrates. For instance, bromothiophene derivatives react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system, leading to coupling at the C-H bond while preserving the carbon-bromine bond. This methodology allows for further transformations of the coupling product, enabling the synthesis of complex molecules with potential applications in various fields including materials science and medicinal chemistry (Kobayashi et al., 2005).
Bioimaging and Drug Development
The development of fluorescent bioconjugates for bioimaging is another research avenue. A study involving the synthesis of a rhenium tricarbonyl complex and its conjugation to a peptide nucleic acid (PNA) oligomer showcases the potential of incorporating bromothiophene-related compounds in the design of bioimaging agents. The rhenium-containing PNA oligomer demonstrated non-toxicity in living cells and was detectable using fluorescent microscopy, indicating its utility in biological studies and potential therapeutic applications (Gasser et al., 2012).
Materials Chemistry
In materials chemistry, the synthesis of oligothiophenes with well-defined structures involving C-H homocoupling of bromothiophenes is noteworthy. This approach leads to oligothiophenes bearing C-Br bonds at terminal thiophene rings, which can be further modified to tailor the properties of the resulting materials for applications in organic electronics and photovoltaics (Takahashi et al., 2006).
Novel Synthetic Pathways
Lastly, innovative synthetic pathways involving bromothiophene derivatives are of interest. A one-pot synthesis of thiazino[2,3,4-hi]indole derivatives from o-haloaryl enamines and o-bromothiophenols through tandem oxidative coupling/heteroannulation reactions exemplifies the versatility of these compounds in synthesizing polycyclic heterocyclic products, which may find use in medicinal chemistry and materials science (Mao et al., 2017).
Safety and Hazards
The safety data sheet for 2-(2-Bromothiophen-3-yl)ethanamine indicates that it is a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These codes indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
The compound’s interaction with its environment and its stability could be influenced by factors such as temperature, pH, and the presence of other chemicals . Its bioavailability could be affected by factors such as its solubility, its stability in the digestive system, and the presence of transport proteins .
Biochemische Analyse
Cellular Effects
The effects of 2-(2-Bromothiophen-3-yl)ethanamine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by amine oxidases, leading to the formation of metabolites that can further participate in biochemical reactions. This compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins can influence its distribution within the cytoplasm or other cellular organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, its localization within the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Eigenschaften
IUPAC Name |
2-(2-bromothiophen-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQXWZQETVCFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695853 | |
| Record name | 2-(2-Bromothiophen-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893421-71-1 | |
| Record name | 2-(2-Bromothiophen-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1503173.png)
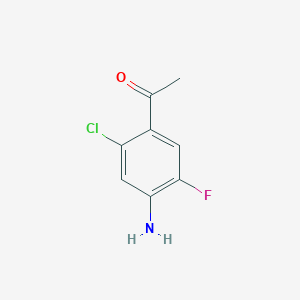
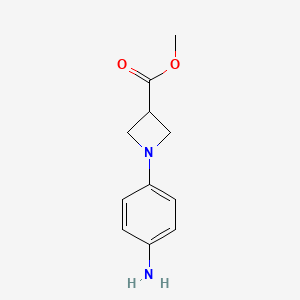
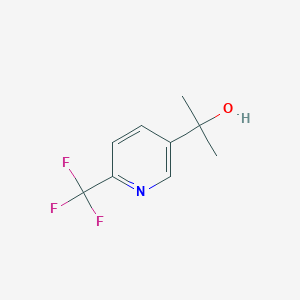

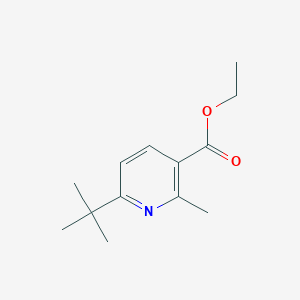

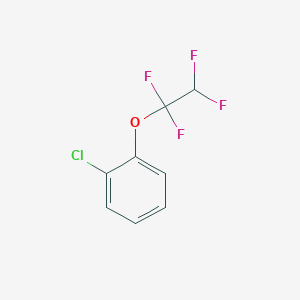
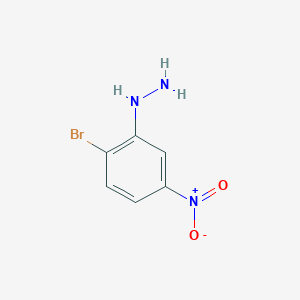

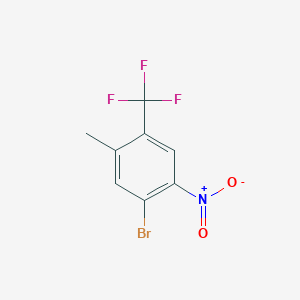
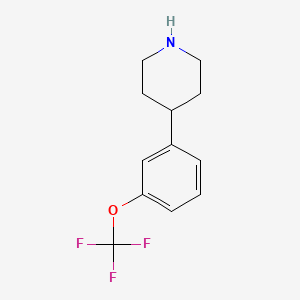
![3-Ethyl-5-[2-(3-methyl-1,3-oxazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B1503208.png)